molecular formula C6H5FN2O3 B2969617 5-(Fluoromethoxy)pyrazine-2-carboxylic acid CAS No. 1174321-00-6

5-(Fluoromethoxy)pyrazine-2-carboxylic acid

Cat. No. B2969617
CAS RN: 1174321-00-6
M. Wt: 172.115
InChI Key: KPFYGFCSLSIHRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazinoic acid or pyrazine-2-carboxylic acid (PA), due to its nitrogenous heteroaromatic ring, can be explored as an anticancer agent. A series of twenty novel PA derivatives have been synthesized and characterized using IR, NMR, and mass spectrums .


Molecular Structure Analysis

The molecular structure of 5-(Fluoromethoxy)pyrazine-2-carboxylic acid consists of a pyrazine ring with a fluoromethoxy group at the 5th position and a carboxylic acid group at the 2nd position.

Scientific Research Applications

Synthesis and Derivative Formation

One area of research focuses on the synthesis and transformation of pyrazine derivatives, where pyrazine-2,5-dicarboxylic acid serves as a precursor for various chemical reactions. Studies have explored the preparation of monocarbamoyl- and monocarboxyhydrazide derivatives from diethoxycarbonylpyrazine, showcasing the chemical reactivity and potential for creating structurally diverse compounds (Schut, Mager, & Berends, 2010).

Biological Evaluation

Research on substituted pyrazinecarboxamides has demonstrated their utility in medicinal chemistry, particularly in the development of compounds with anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. The structure-activity relationships (SAR) of these compounds have been investigated to optimize their biological effects, highlighting the importance of pyrazine derivatives in therapeutic applications (Doležal et al., 2006).

Crystallography and Material Science

The study of pyrazinic acid's crystal structure has contributed to our understanding of molecular interactions and solid-state chemistry. The characterization of a monoclinic polymorph of pyrazine-2-carboxylic acid has provided insights into hydrogen bonding and π-π interactions, which are crucial for the design of molecular materials with desired properties (Shi, Wu, & Xing, 2006).

Catalysis and Green Chemistry

The development of novel nano organo solid acids for catalysis in green chemistry is another exciting application. These catalysts have been applied in the synthesis of various organic compounds, demonstrating the potential of pyrazine derivatives to facilitate environmentally friendly chemical reactions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Fluorescent Materials

Pyrazine-based compounds have also found applications in the development of fluorescent materials. Studies on the synthesis and photophysical properties of pyrazine-based chromophores have explored their potential as fluorophores for various applications, from sensing to organic electronics (Hoffert et al., 2017).

properties

IUPAC Name

5-(fluoromethoxy)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c7-3-12-5-2-8-4(1-9-5)6(10)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFYGFCSLSIHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium trimethylsilanolate (18.6 mg) was added to a solution of methyl 5-fluoromethoxypyrazine-2-carboxylate obtained in Preparation Example 15-(1) (18.0 mg) in THF (1.0 mL). The reaction solution was stirred at RT for 1 h. Water and EtOAc were added to the reaction solution, and the aqueous layer was separated. The aqueous layer was made acidic with 1 M hydrochloric acid, followed by extraction with EtOAc. The organic layer was dried over anhydrous MgSO4. The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure to obtain a crude product of the title compound (10.2 mg). The compound was used for the next reaction without further purification. 1H-NMR (400 MHz, CDCl3) δ (ppm): 6.16 (d, J=50.8 Hz, 2H), 8.34 (d, J=1.4 Hz, 1H), 9.05 (d, J=1.4 Hz, 1H).
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Synthesis routes and methods II

Procedure details

Potassium trimethylsilanolate (18.6 mg) was added to a solution of methyl 5-fluoromethoxypyrazine-2-carboxylate obtained in Preparation Example 15-(1) (18.0 mg) in tetrahydrofuran (1.0 mL). The reaction solution was stirred at room temperature for one hour. Water and ethyl acetate were added to the reaction solution, and the aqueous layer was separated. The aqueous layer was made acidic with 1 M hydrochloric acid, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure to obtain a crude product of the title compound (10.2 mg). The compound was used for the next reaction without further purification.
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